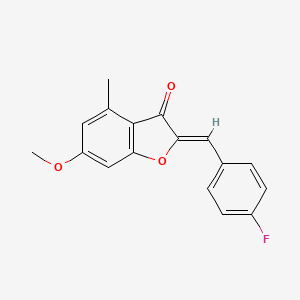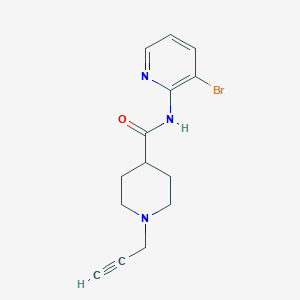
(Z)-2-(4-fluorobenzylidene)-6-methoxy-4-methylbenzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(4-fluorobenzylidene)-6-methoxy-4-methylbenzofuran-3(2H)-one, also known as FMME, is a synthetic compound that has been of interest to researchers due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Photophysical Behavior and Fluorogenic Applications
- Photophysical Characterization : Derivatives similar to the queried compound have been characterized for their photophysical behavior. Notably, (Z)-5-(3,5-Difluoro-4-hydroxybenzylidene)-2,3-dimethyl-3,5-dihydro-4H-imidazol-4-one (DFHBI) and its analogs, which share structural similarities, exhibit weak fluorescence in liquid solvents that can be enhanced by inhibiting photoisomerization. These compounds are used in conjunction with the Spinach RNA aptamer for RNA imaging, demonstrating the importance of solvent interactions and photoisomerization in their fluorescent properties (Santra et al., 2019).
Molecular Structure and Crystallography
- Molecular Structure Analysis : Studies on structurally related compounds have elucidated their molecular configurations, demonstrating intra- and intermolecular interactions that could inform the design and application of similar molecules. For instance, (Z)-4-(4-Methoxybenzylidene)-2-methylsulfanyl-3-phenethyl-1H-imidazol-5(4H)-one and (Z)-4-(2-Methoxybenzylidene)-1-methyl-2-phenyl-1H-imidazol-5(4H)-one have been analyzed for their crystal structures, revealing weak hydrogen bonding and π–π stacking, which are crucial for understanding their chemical behavior and potential applications in materials science (Wang, Chu, & Su, 2005); (Jiun-Wei Hu & Kew-Yu Chen, 2015).
Synthetic Routes and Chemical Reactions
- Synthetic Methodologies : Research has also focused on developing synthetic routes for similar compounds, contributing to a broader understanding of chemical synthesis techniques. For example, the solvent-free Lewis acid catalyzed vinylogous condensation has been employed to synthesize analogous compounds, offering insights into efficient, eco-friendly synthesis methods (Bhattacharjya, Agasti, & Ramanathan, 2006).
Potential Applications
- Biological and Photodynamic Applications : Some derivatives have been evaluated for their biological activities, including anticancer properties and potential use in photodynamic therapy. For instance, novel methylene-bisthiazolidinone derivatives showing nematicidal activity suggest the diverse bioactivity potential of compounds within this chemical class (Srinivas, Nagaraj, & Reddy, 2008). Additionally, the new zinc phthalocyanine derivatives substituted with Schiff base groups have shown high singlet oxygen quantum yield, indicating their suitability for Type II photodynamic therapy applications (Pişkin, Canpolat, & Öztürk, 2020).
Eigenschaften
IUPAC Name |
(2Z)-2-[(4-fluorophenyl)methylidene]-6-methoxy-4-methyl-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FO3/c1-10-7-13(20-2)9-14-16(10)17(19)15(21-14)8-11-3-5-12(18)6-4-11/h3-9H,1-2H3/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKLLJDUPJFFNX-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC=C(C=C3)F)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=C(C=C3)F)/O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-fluorobenzylidene)-6-methoxy-4-methylbenzofuran-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-(methylthio)benzyl)propanamide](/img/structure/B2841088.png)

![[4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid](/img/structure/B2841090.png)
![(E)-2-amino-1-((3-methylbenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2841092.png)



![3-[(4-Methylpyrimidin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2841098.png)

![6-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2841104.png)

![4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2841108.png)
![N-(3-morpholinopropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2841109.png)
![ethyl 2-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2841110.png)